molecular formula C6H5NNaO3S- B12413173 Phenylsulfate-d5 (sodium)

Phenylsulfate-d5 (sodium)

Cat. No.: B12413173
M. Wt: 199.20 g/mol
InChI Key: OLZMJCIJDBDYFZ-GWVWGMRQSA-M
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Description

Phenylsulfate-d5 (sodium) is a deuterated sodium salt of phenyl sulfate, where five hydrogen atoms in the phenyl group are replaced with deuterium. This isotopic labeling enhances its utility as an internal standard in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), where isotopic purity minimizes interference during quantitative analysis . Applications likely include metabolic studies, drug quantification, and tracing sulfur-containing biomolecules in biological systems.

Properties

Molecular Formula

C6H5NNaO3S-

Molecular Weight

199.20 g/mol

IUPAC Name

sodium;1,2,3,4,5-pentadeuterio-6-sulfonatoazanidylbenzene

InChI

InChI=1S/C6H6NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h1-5H,(H,8,9,10);/q-1;+1/p-1/i1D,2D,3D,4D,5D;

InChI Key

OLZMJCIJDBDYFZ-GWVWGMRQSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[N-]S(=O)(=O)[O-])[2H])[2H].[Na+]

Canonical SMILES

C1=CC=C(C=C1)[N-]S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Phenylsulfate-d5 (sodium) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Phenylsulfate-d5 (sodium) can lead to the formation of sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Phenylsulfate-d5 (sodium) has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemicals with improved properties

Mechanism of Action

The mechanism of action of Phenylsulfate-d5 (sodium) involves its incorporation into molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific application and the compound it is incorporated into .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Phenylsulfate-d5 (sodium) with structurally or functionally related compounds, based on the available evidence:

Property Phenylsulfate-d5 (Sodium) Sodium Thiosulfate 5-Hydrate Phenylphosphinic Acid, Sodium Salt Potassium Persulfate
Chemical Structure C₆D₅SO₄Na Na₂S₂O₃·5H₂O C₆H₅PH(O)(ONa) K₂S₂O₈
Molecular Weight ~218.2 (estimated with deuterium) 248.18 g/mol ~164.06 (anhydrous) 270.32 g/mol
Solubility Likely soluble in water (analogous salts) Highly water-soluble (1,480 g/L at 20°C) Moderately soluble in polar solvents 50 g/L in water (20°C)
Primary Applications Isotopic standard in MS/NMR Analytical reagent, antidote for cyanide Catalyst in organic synthesis Oxidizing agent, polymer initiator
Safety Profile Not specified in evidence Non-hazardous (CLP classification) Limited hazard data Oxidizer; irritant
Deuterium Content 5 deuterium atoms (enhances MS sensitivity) None None None

Key Comparisons:

  • Functional Groups: Phenylsulfate-d5 (sodium) contains a sulfated phenyl ring, distinguishing it from Sodium Thiosulfate’s thiosulfate group (S₂O₃²⁻) and Phenylphosphinic Acid’s phosphinate group (PH(O)O⁻) . Potassium Persulfate’s peroxydisulfate group (S₂O₈²⁻) confers strong oxidative properties, unlike the non-reactive sulfate in Phenylsulfate-d5 .
  • Isotopic Labeling: The deuterium in Phenylsulfate-d5 (sodium) reduces signal overlap in MS, a feature absent in non-deuterated analogs like Sodium Thiosulfate or Phenylphosphinic Acid salts .
  • Applications :

    • Sodium Thiosulfate is critical in clinical toxicology, whereas Phenylsulfate-d5 serves niche roles in analytical chemistry. Phenylphosphinic Acid salts are used as catalysts, highlighting divergent use cases .
  • Safety: Sodium Thiosulfate is classified as non-hazardous under CLP, while Potassium Persulfate requires careful handling due to its oxidizing nature . Data gaps exist for Phenylsulfate-d5, necessitating caution.

Research Findings and Limitations

  • Stability : Deuterated compounds typically exhibit similar chemical but altered physical properties (e.g., bond strength, vibrational modes), improving their utility in isotope dilution assays .
  • Data Gaps : Specifics on Phenylsulfate-d5’s solubility, toxicity, and synthetic yields are absent in the evidence, necessitating reliance on structural analogs.

Q & A

Q. How can machine learning improve the predictive modeling of Phenylsulfate-d5 (sodium) interactions with serum proteins?

  • Methodological Answer :
  • Data Curation : Compile binding affinity datasets (e.g., SPR, ITC) and structural features (LogP, polar surface area).
  • Algorithm Selection : Train random forest or graph neural networks (GNNs) to predict binding sites on albumin. Validate with hydrogen-deuterium exchange (HDX) MS .

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